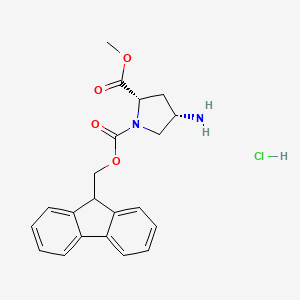

Methyl (2S,4S)-1-Fmoc-4-aminopyrrolidine-2-carboxylate hydrochloride

Description

Methyl (2S,4S)-1-Fmoc-4-aminopyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative widely used in peptide synthesis and medicinal chemistry. The compound features an Fmoc (fluorenylmethyloxycarbonyl) protecting group on the amine at the 4-position of the pyrrolidine ring, ensuring stability during synthetic procedures while allowing selective deprotection under basic conditions. Its stereochemistry at the 2S and 4S positions makes it a valuable building block for designing enantioselective catalysts or bioactive molecules.

Properties

IUPAC Name |

1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4.ClH/c1-26-20(24)19-10-13(22)11-23(19)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18;/h2-9,13,18-19H,10-12,22H2,1H3;1H/t13-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSTZPLKYMOCCA-VCUOZSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725486 | |

| Record name | 1-[(9H-Fluoren-9-yl)methyl] 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217457-62-9 | |

| Record name | 1-[(9H-Fluoren-9-yl)methyl] 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-1-Fmoc-4-aminopyrrolidine-2-carboxylate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as (2S,4S)-4-aminopyrrolidine-2-carboxylic acid.

Protection of Amino Group: The amino group is protected using the Fmoc group through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like triethylamine.

Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Formation of Hydrochloride Salt: Finally, the compound is converted into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-1-Fmoc-4-aminopyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions using piperidine, revealing the free amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Coupling Reactions: The compound can be used in peptide coupling reactions with carboxylic acids or activated esters.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Coupling: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are used as coupling agents.

Major Products Formed

Deprotection: Yields the free amine.

Substitution: Produces substituted pyrrolidine derivatives.

Coupling: Forms peptide bonds with carboxylic acids.

Scientific Research Applications

Methyl (2S,4S)-1-Fmoc-4-aminopyrrolidine-2-carboxylate hydrochloride is extensively used in scientific research, particularly in:

Peptide Synthesis: As a building block for the synthesis of peptides and peptidomimetics.

Medicinal Chemistry: In the development of pharmaceutical compounds and drug discovery.

Bioconjugation: For the modification of biomolecules and the creation of bioconjugates.

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The compound itself does not have a specific mechanism of action as it is primarily used as a synthetic intermediate. its derivatives and the peptides synthesized using it can have various biological activities depending on their structure and target. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions and allowing for selective deprotection when needed.

Comparison with Similar Compounds

Methyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate Hydrochloride

- Structural Difference : Replaces the Fmoc group with a Cbz (carbobenzoxy) protecting group.

- Key Implications: Deprotection: Cbz is removed via hydrogenolysis or acidic conditions (e.g., HBr/AcOH), whereas Fmoc requires mild bases (e.g., piperidine). This makes the Fmoc-protected compound more suitable for solid-phase peptide synthesis (SPPS) due to orthogonal protection strategies . Stability: Fmoc offers better stability under acidic conditions compared to Cbz, which is prone to cleavage in strong acids.

Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate Hydrochloride

- Structural Difference : Lacks the Fmoc-protected amine, instead featuring a hydroxyl group at the 4-position.

- Key Implications :

- Reactivity : The hydroxyl group enables direct participation in hydrogen bonding or oxidation reactions, unlike the Fmoc-protected amine, which requires deprotection for further functionalization.

- Molecular Weight : At 181.62 g/mol, it is significantly lighter than the Fmoc analog (estimated >350 g/mol), impacting solubility and pharmacokinetics in drug design .

Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate Hydrochloride

- Structural Difference : Substitutes the Fmoc-amine with a 4-chloro-1-naphthyloxy group.

- Molecular Weight: At 342.22 g/mol, it is closer to the Fmoc compound, suggesting similar challenges in solubility or membrane permeability .

Methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate Hydrochloride

- Structural Difference : Features a fluorine atom at the 4-position instead of the Fmoc-protected amine.

- Key Implications :

Data Table: Key Properties of Compared Compounds

Biological Activity

Methyl (2S,4S)-1-Fmoc-4-aminopyrrolidine-2-carboxylate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is known for its role in various biological activities. The presence of the Fmoc (9-fluorenylmethoxycarbonyl) group enhances its stability and solubility, making it suitable for various applications in drug development.

The biological activity of Methyl (2S,4S)-1-Fmoc-4-aminopyrrolidine-2-carboxylate hydrochloride can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : This compound has been studied for its potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may inhibit dipeptidyl peptidase IV (DPP-IV), which is implicated in glucose metabolism and diabetes management.

- Receptor Modulation : The structural characteristics allow it to interact with various receptors, potentially influencing neurotransmitter systems.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance:

- Study Findings : A derivative of Methyl (2S,4S)-1-Fmoc-4-aminopyrrolidine-2-carboxylate hydrochloride was tested against several bacterial strains, showing effective inhibition of growth .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Case Study : In vitro studies revealed that Methyl (2S,4S)-1-Fmoc-4-aminopyrrolidine-2-carboxylate hydrochloride induces apoptosis in cancer cell lines by activating caspase pathways .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 25 |

Research Findings

Several research articles have reported on the pharmacological effects of this compound:

- Antidiabetic Effects : A study highlighted its potential as a DPP-IV inhibitor, suggesting a role in managing type 2 diabetes by enhancing insulin sensitivity .

- Neuroprotective Effects : Another investigation indicated that the compound could protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

Q & A

Q. How to troubleshoot low yields in reductive amination reactions involving this compound?

- Methodological Answer : Screen reducing agents (NaBH3CN vs. STAB) in methanol/THF (1:1) at 0°C. Monitor pH (5–6) with acetic acid. If intermediates precipitate, add 10% DMF to improve solubility. Isolate products via ion-exchange chromatography (Dowex 50WX8) and characterize by 1H NMR .

Safety & Handling

Q. What safety precautions are essential when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.